molecular formula C27H31N5O B11178150 4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B11178150
M. Wt: 441.6 g/mol
InChI Key: AJNZZMBFYOWEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound known for its diverse applications in scientific research This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Anilino Group: This step involves the nucleophilic substitution of the quinazolinone core with an aniline derivative under basic conditions.

    Attachment of the Benzylpiperazino Moiety: The benzylpiperazino group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and piperazine in the presence of a base.

    Dimethyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and piperazine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazoline derivatives: These compounds share the quinazoline core and anilino group but differ in other substituents.

    Benzylpiperazine derivatives: These compounds contain the benzylpiperazine moiety but may have different core structures.

    Dimethylquinazolinones: These compounds have the quinazolinone core with dimethyl substitutions but lack the anilino and benzylpiperazino groups.

Uniqueness

4-anilino-2-(4-benzylpiperazino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both anilino and benzylpiperazino groups enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C27H31N5O

Molecular Weight

441.6 g/mol

IUPAC Name

4-anilino-2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C27H31N5O/c1-27(2)17-22-24(23(33)18-27)25(28-21-11-7-4-8-12-21)30-26(29-22)32-15-13-31(14-16-32)19-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3,(H,28,29,30)

InChI Key

AJNZZMBFYOWEIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)NC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.